molecular formula C18H17Cl2N7O B3017449 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide CAS No. 1797717-89-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide

Cat. No.: B3017449
CAS No.: 1797717-89-5
M. Wt: 418.28
InChI Key: IBHHXUMFUOZZIJ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a triazole ring, a pyridazine ring, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed through the condensation of hydrazine with diketones or diesters, followed by cyclization.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

    Coupling Reactions: The final step involves coupling the triazole-pyridazine intermediate with the dichlorophenyl piperidine carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyridazine rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The triazole and pyridazine rings are known to interact with metal ions and active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

  • 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-3-carboxamide
  • 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenyl)piperidine-3-carboxamide

Comparison: Compared to similar compounds, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dichlorophenyl)piperidine-3-carboxamide is unique due to the presence of the dichlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The dichlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its potency and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N7O/c19-14-4-3-13(8-15(14)20)23-18(28)12-2-1-7-26(9-12)16-5-6-17(25-24-16)27-11-21-10-22-27/h3-6,8,10-12H,1-2,7,9H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHHXUMFUOZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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